molecular formula C16H9ClN4S4 B2773236 N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 1286702-54-2

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2773236
CAS No.: 1286702-54-2
M. Wt: 420.97
InChI Key: ITPGANZKIAPIBP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound that features a unique structure with multiple thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves the heterocyclization of corresponding thioureas. One common method includes the reaction of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas with α-bromoacetone in dry acetone in the presence of triethylamine . This reaction forms the thiazole rings through a cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with molecular targets such as DNA and enzymes. For instance, as a topoisomerase I inhibitor, it intercalates into DNA, preventing the enzyme from relieving torsional strain during DNA replication . This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is unique due to its multiple thiazole rings and the presence of both chlorine and methylthio groups

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine (CAS Number: 1286702-54-2) is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple thiazole rings and a chloro-benzothiazole moiety. Its molecular formula is C16H9ClN4S4C_{16}H_{9}ClN_{4}S_{4}, with a molecular weight of 420.97 g/mol. The presence of sulfur and chlorine atoms contributes to its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Topoisomerase Inhibition : The compound acts as a topoisomerase I inhibitor, which is crucial in cancer treatment due to its role in DNA replication and repair. By intercalating into DNA strands, it prevents the enzyme from alleviating torsional strain during replication.
  • Cytotoxic Activity : Studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values comparable to established anticancer drugs like sorafenib.

Cytotoxicity Studies

Recent investigations have highlighted the cytotoxic properties of this compound against different cancer cell lines. The following table summarizes IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.91
HCT116 (Colon)9.94
HePG2 (Liver)12.88
A549 (Lung)6.21

These results indicate that the compound exhibits potent activity against breast and liver cancer cells while maintaining relative safety profiles compared to traditional chemotherapeutics.

Cell Cycle Analysis

Cell cycle analysis has shown that treatment with this compound leads to significant cell cycle arrest in the G0-G1 phase. This was evidenced by an increase in the proportion of cells in G0-G1 from 57.82% to 64.51%, indicating an effective halt in cell proliferation .

Apoptosis Induction

The compound has also been found to induce apoptosis in cancer cells. Flow cytometry results indicated that treatment resulted in a significant rise in apoptotic cells from 0.89% in untreated controls to 37.83% after treatment . This suggests that this compound not only inhibits cell growth but also triggers programmed cell death.

Case Studies

In various case studies involving derivatives of benzothiazole compounds similar to this compound:

  • Dual Inhibitors : Research has focused on synthesizing derivatives that target both BRAF and VEGFR pathways for enhanced anticancer efficacy. Compounds similar to N-(4-chloro...) have shown promising dual inhibitory activity with IC50 values significantly lower than traditional therapies .
  • Antimicrobial Activity : Some studies indicate potential antimicrobial properties against drug-resistant strains when modified appropriately .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4S4/c1-22-16-19-9-6-5-8-12(13(9)25-16)24-14(18-8)21-15-20-11-7(17)3-2-4-10(11)23-15/h2-6H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPGANZKIAPIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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